molecular formula C23H20O B15098338 4-(9H-fluoren-9-yl)-4-phenylbutan-2-one CAS No. 90033-34-4

4-(9H-fluoren-9-yl)-4-phenylbutan-2-one

Cat. No.: B15098338
CAS No.: 90033-34-4
M. Wt: 312.4 g/mol
InChI Key: LCGAZWAPCADLSW-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-yl)-4-phenylbutan-2-one is a ketone derivative featuring a fluorenyl group and a phenyl group attached to the same carbon atom in a butan-2-one backbone. The fluorenyl moiety, a bicyclic aromatic system, imparts rigidity and hydrophobicity, while the ketone group offers reactivity for nucleophilic additions or condensations. Such compounds are often used in materials science, particularly in photoresist development and 3D printing due to their photochemical stability .

Properties

CAS No.

90033-34-4

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

4-(9H-fluoren-9-yl)-4-phenylbutan-2-one

InChI

InChI=1S/C23H20O/c1-16(24)15-22(17-9-3-2-4-10-17)23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h2-14,22-23H,15H2,1H3

InChI Key

LCGAZWAPCADLSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KOH in THF under ambient conditions.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: 9-fluorenones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated fluorenes.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
4-(9H-Fluoren-9-yl)-4-phenylbutan-2-one C₂₃H₁₈O Ketone, Fluorenyl, Phenyl 310.39 Potential use in organic synthesis, photoresins N/A
4-(9H-Fluoren-9-yl)-4-methylmorpholin-4-ium bromide C₁₈H₂₀BrNO Quaternary ammonium, Bromide 346.26 Photoresist materials, high crystallinity
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid C₂₉H₂₅NO₄ Carboxylic acid, Fmoc-protected 477.52 Peptide synthesis, solid-phase chemistry
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-azidobutanoic acid C₁₉H₁₈N₄O₄ Azide, Fmoc-protected 366.37 Click chemistry, bioconjugation

Key Observations :

  • Ketone vs. Carboxylic Acid: The target compound’s ketone group (C=O) is less polar than the carboxylic acid in 4-phenylbutanoic acid derivatives, reducing solubility in aqueous media but enhancing compatibility with organic solvents. This makes it more suitable for hydrophobic polymer matrices .
  • Quaternary Ammonium vs. Neutral Ketone: The morpholinium bromide’s charged quaternary ammonium group increases polarity and ionic interactions, favoring applications in crystalline photoresists. In contrast, the neutral ketone may exhibit better thermal stability in non-polar environments .
Crystallographic and Physical Properties
  • The morpholinium bromide derivative crystallizes in an orthorhombic system (space group Pbca) with a unit cell volume of 3202.0 ų, attributed to the bulky fluorenyl group and ionic interactions . The target ketone, lacking ionic character, may form less dense crystal lattices, though this requires experimental confirmation.
  • Bond lengths in the morpholinium compound (e.g., C6–N1: 1.562 Å) deviate from typical sp³ C–N bonds (1.47 Å), suggesting steric strain from the fluorenyl group. Similar distortions may occur in the ketone derivative, affecting its conformational flexibility .

Biological Activity

4-(9H-fluoren-9-yl)-4-phenylbutan-2-one, a compound with the molecular formula C23H20OC_{23}H_{20}O and a molar mass of 312.4 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as Wnt/β-catenin and apoptosis-related proteins .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several pathogenic microorganisms.

  • Research Findings : In a comparative study, this compound was evaluated against multidrug-resistant strains of bacteria. The results showed a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Anti-inflammatory effects have been observed with this compound, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action : The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This modulation helps reduce inflammation in various experimental models.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Signaling Pathways : It influences cellular signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes critical in cancer progression and inflammation, such as dihydrofolate reductase (DHFR) which is essential for DNA synthesis .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Indole-3-carbinolModerateLowModerate
TryptophanLowModerateLow

This table illustrates that while this compound exhibits high anticancer and anti-inflammatory activities compared to similar compounds, its antimicrobial efficacy is moderate.

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